molecular formula C9H14O7 B13397541 Allyl glucuronoate

Allyl glucuronoate

Cat. No.: B13397541
M. Wt: 234.20 g/mol
InChI Key: HYPHSXHTCHCXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl glucuronoate, also known as allyl D-glucuronate, is a chemical compound with the molecular formula C9H14O7. It is an ester derived from glucuronic acid and allyl alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allyl glucuronoate can be achieved through several methods. One common approach involves the esterification of glucuronic acid with allyl alcohol. This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as enzymatic synthesis. Enzymes like glucuronosyltransferases can catalyze the transfer of glucuronic acid to allyl alcohol, resulting in the formation of this compound. This method is advantageous due to its specificity and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Allyl glucuronoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Allyl glucuronoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of allyl glucuronoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized to form active metabolites that exert various effects. For example, it may interact with enzymes involved in detoxification processes, such as glucuronosyltransferases, leading to the formation of glucuronides that are more easily excreted from the body .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allyl glucuronoate is unique due to its allyl group, which imparts distinct chemical reactivity and biological activity compared to other glucuronic acid esters. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H14O7

Molecular Weight

234.20 g/mol

IUPAC Name

prop-2-enyl 3,4,5,6-tetrahydroxyoxane-2-carboxylate

InChI

InChI=1S/C9H14O7/c1-2-3-15-9(14)7-5(11)4(10)6(12)8(13)16-7/h2,4-8,10-13H,1,3H2

InChI Key

HYPHSXHTCHCXAT-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1C(C(C(C(O1)O)O)O)O

Origin of Product

United States

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